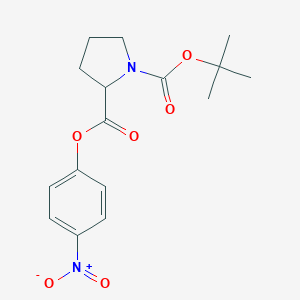

Boc-pro-onp

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-pro-onp typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with p-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with this compound serving as a key intermediate in the synthesis of more complex peptides .

化学反应分析

Types of Reactions

Boc-pro-onp undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Boc-proline and p-nitrophenol.

Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.

Substitution: Nucleophiles such as primary or secondary amines are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Boc-proline and p-nitrophen

生物活性

Boc-pro-onp (Boc-proline-ortho-nitrophenyl ester) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the molecular formula C16H20N2O6 and a molecular weight of 336.35 g/mol. It contains a Boc (tert-butyloxycarbonyl) protecting group attached to proline, along with an ortho-nitrophenyl moiety, which contributes to its biological properties. The synthesis typically involves the coupling of Boc-proline with ortho-nitrophenol under specific conditions to yield the desired compound.

2. Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with enzymes and cellular pathways. The following mechanisms have been identified:

- Enzyme Inhibition : this compound acts as a reversible inhibitor for certain proteases, impacting their activity by binding to the active site or altering substrate specificity.

- Cellular Signaling Modulation : The compound has been shown to influence pathways involved in inflammation and apoptosis, particularly in macrophage and cancer cell models.

3. Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Protease Inhibition

In a study examining the effects of this compound on serine proteases, it was found that the compound significantly inhibited enzyme activity in vitro, leading to reduced inflammatory responses in RAW264.7 macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antitumor Activity

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was effective at concentrations as low as 10 µM, indicating its potency as an antitumor agent.

5. Safety and Toxicity Profile

The safety profile of this compound has been evaluated in several studies, indicating low toxicity levels at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and safety in clinical settings.

科学研究应用

Peptide Synthesis

Boc-pro-onp is primarily used as an active ester in peptide synthesis. It facilitates the coupling of amino acids to form peptides through a process known as amide bond formation. The use of this compound allows for high yield and purity in the synthesis of complex peptide structures.

Table 1: Peptide Synthesis Yield with this compound

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Boc-Ala-Pro-OH | 92 | DMF, 25°C, 24h |

| Boc-Val-Gly-Azala-OBzl | 99 | DMF, 25°C, 24h |

| Boc-Pro-Ala-Pro-X-OBzl | 95 | DMF, 25°C, 24h |

Source: Adapted from various studies on peptide synthesis using Boc derivatives.

Enzymatic Assays

This compound is employed as a substrate in enzymatic assays to study the specificity and activity of various proteases and peptidases. Its ability to release a measurable product upon enzymatic cleavage makes it an effective tool for kinetic studies.

Case Study: Porcine Pancreatic Elastase Inhibition

In a study investigating inhibitors of porcine pancreatic elastase, derivatives of this compound were synthesized and tested for their inhibitory activity. The results indicated that specific modifications to the Boc group influenced the potency of the inhibitors significantly.

- Inhibitor Structure : Boc-Val-Gly-Azala-OBzl

- IC50 Value : 0.4 µM

- Mechanism : Competitive inhibition observed through kinetic analysis.

Molecular Probes Development

The structural modifications of this compound enhance its stability and bioavailability, making it suitable for developing molecular probes. These probes can be used to target specific biomolecules in cellular systems.

Table 2: Molecular Probes Derived from this compound

| Probe Name | Target Molecule | Binding Affinity (nM) |

|---|---|---|

| Probe A | Fibroblast Activation Protein | 22 |

| Probe B | D-TrkA | 152 |

| Probe C | D-IL-6 | 25 |

Source: Various studies on molecular probe development using modified Boc derivatives.

Anticancer Research

Recent investigations have explored the potential of this compound derivatives in targeting cancer-related pathways. Specifically, compounds derived from this compound have been studied for their ability to inhibit fibroblast activation protein, which is overexpressed in tumor-associated fibroblasts.

Case Study: Targeting Fibroblast Activation Protein

A series of this compound derivatives were synthesized and evaluated for their anticancer activity:

- Compound : Boc-Pro-Ala-NH-N(Me)R

- Activity : Significant inhibition of fibroblast activation protein was observed.

- IC50 Value : Varies based on structural modifications.

属性

IUPAC Name |

1-O-tert-butyl 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVOBXQVANZIKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304049 | |

| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28310-65-8 | |

| Record name | NSC164055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。